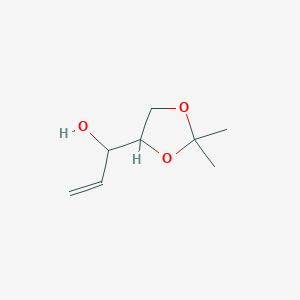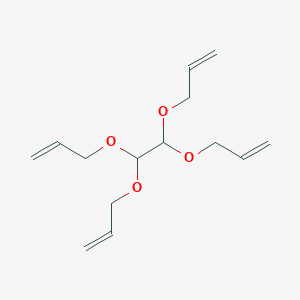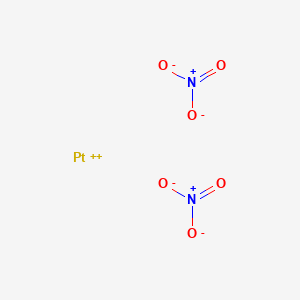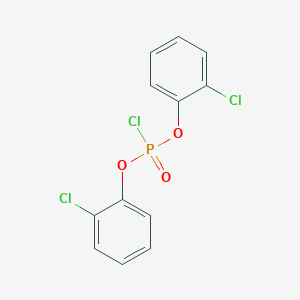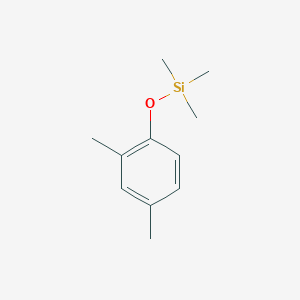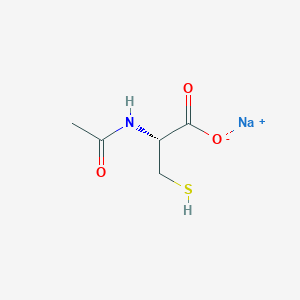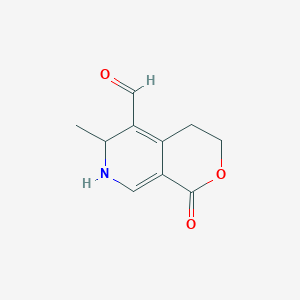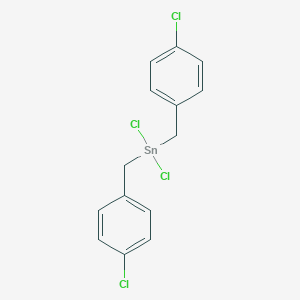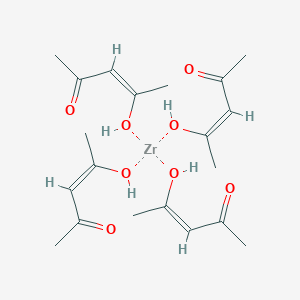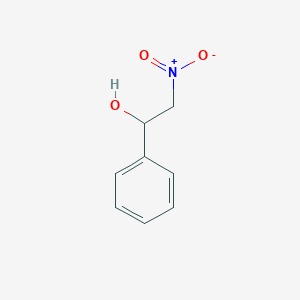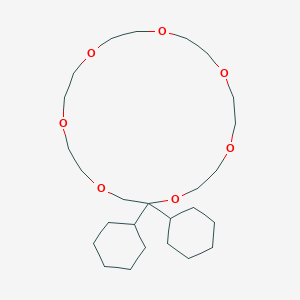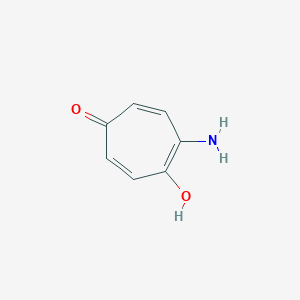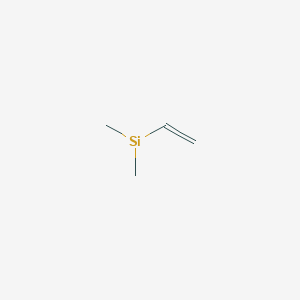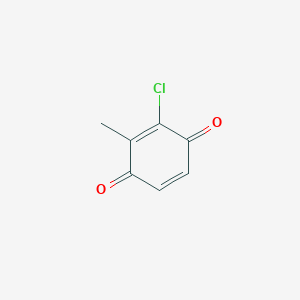
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione, also known as Clodinafop-propargyl, is a herbicide that belongs to the aryloxyphenoxypropionate family. This herbicide is widely used in agriculture to control weeds in cereal crops such as wheat and barley. Clodinafop-propargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants.
Mécanisme D'action
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants. By inhibiting this enzyme, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl prevents the synthesis of lipids and other essential molecules in the plant, leading to its death. This mechanism of action is selective to plants and does not affect animals or humans.
Effets Biochimiques Et Physiologiques
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been shown to have a low toxicity to animals and humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. However, research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl can have some effects on non-target organisms, such as earthworms and bees. These effects are generally mild and do not pose a significant risk to the environment.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has several advantages for lab experiments. It is a highly effective herbicide, making it useful for studying the impact of herbicides on plant growth and development. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has some limitations for lab experiments. It is highly specific to plants and does not affect animals or humans, limiting its usefulness for studying the impact of herbicides on non-target organisms.
Orientations Futures
There are several future directions for research on 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. One area of research is the development of new herbicides based on the structure of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. Researchers are exploring new compounds that can inhibit the ACCase enzyme with greater specificity and efficacy. Another area of research is the impact of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on non-target organisms, such as soil microorganisms and aquatic organisms. Researchers are studying the long-term effects of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on these organisms and their impact on the environment. Finally, researchers are exploring new methods for the synthesis and purification of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl, with the aim of improving its yield and reducing its environmental impact.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl involves the reaction of 2-chloro-3-methylcyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl in high yield and purity.
Applications De Recherche Scientifique
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds in cereal crops, including grasses and broadleaf weeds. 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has also been studied for its impact on non-target organisms, such as earthworms and bees. Research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has a low toxicity to these organisms, making it a safer alternative to other herbicides.
Propriétés
Numéro CAS |
19523-53-6 |
|---|---|
Nom du produit |
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C7H5ClO2 |
Poids moléculaire |
156.56 g/mol |
Nom IUPAC |
2-chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
Clé InChI |
JGMLZQOCEQPLNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
SMILES canonique |
CC1=C(C(=O)C=CC1=O)Cl |
Synonymes |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



